![molecular formula C11H16N4O2 B1488248 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1914678-03-7](/img/structure/B1488248.png)
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Overview
Description
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, or 6-AMPCP, is a synthetic, heterocyclic molecule that is widely used in scientific research. It is a versatile compound that has been used to study a variety of biological processes and can be used in a variety of lab experiments.
Scientific Research Applications
Synthesis of eosinophil infiltration inhibitors with antihistaminic activity
A series of compounds, including those with a piperidine structure, were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. One of these compounds, referred to as 6a, showed potent antihistaminic activity and effectively inhibited eosinophil infiltration in the skin caused by a topical antigen challenge, indicating potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Novel Syntheses of Pyridazine and Thieno[2,3-c]pyridazine Derivatives
Research focused on the synthesis of various heterocyclic compounds, including pyridazine derivatives. These compounds were synthesized through different chemical reactions and had their structures established through elemental and spectral analyses, showcasing the versatility and potential applications of such compounds in various fields (El-Gaby et al., 2003).
Structural and Electronic Properties of Anticonvulsant Drugs
The study investigated the crystal structures of several anticonvulsant compounds, including those with a piperidine structure. The research provided insights into the structural and electronic properties of these compounds, contributing to the understanding of their pharmacological activities and potential for drug development (Georges et al., 1989).
Chemical Sensing and Visualization
Chemosensing and Visualization of Metal Ions
A study reported the development of a signaling system for transition metal ions, utilizing a molecular framework that includes a piperazine moiety. This system highlights the potential of such compounds in the field of chemical sensing and visualization, especially for detecting metal ions (Kim et al., 2008).
properties
IUPAC Name |
3-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-6-8-2-1-5-15(7-8)11(17)9-3-4-10(16)14-13-9/h3-4,8H,1-2,5-7,12H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSDGYPCOOLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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